Cas no 21271-88-5 (ethyl {3-methyl-8-[(4-sulfamoylbenzyl)amino]pyrido[2,3-b]pyrazin-6-yl}carbamate)

ethyl {3-methyl-8-[(4-sulfamoylbenzyl)amino]pyrido[2,3-b]pyrazin-6-yl}carbamate structure
21271-88-5 structure
Productnaam:ethyl {3-methyl-8-[(4-sulfamoylbenzyl)amino]pyrido[2,3-b]pyrazin-6-yl}carbamate
CAS-nummer:21271-88-5
MF:C18H20N6O4S
MW:416.454201698303
CID:911449
PubChem ID:267795

ethyl {3-methyl-8-[(4-sulfamoylbenzyl)amino]pyrido[2,3-b]pyrazin-6-yl}carbamate Chemische en fysische eigenschappen

Naam en identificatie

    • ethyl {3-methyl-8-[(4-sulfamoylbenzyl)amino]pyrido[2,3-b]pyrazin-6-yl}carbamate
    • Oxiranemethanol, 3-methyl-3-(4,8,12-trimethyltridecyl)-; [3-methyl-8-(4-sulfamoyl-benzylamino)-pyrido[2,3-b]pyrazin-6-yl]-carbamic acid ethyl ester; CHEMBL593050; [3-methyl-3-(4,8,12-trimethyl-tridecyl)-oxiranyl]-methanol; CTK0G3017; ACMC-20mb05; AGN-PC-0CQE2V; [3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester;
    • Ethyl 3-methyl-8-[p-sulfamylbenzylamino]pyrido[2,3-b]pyrazin-6-carbamate
    • Carbamic acid, [8-[[[4-(aminosulfonyl)phenyl]methyl]amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester
    • NSC-107490
    • SCHEMBL13342751
    • Ethyl hydrogen (3-methyl-8-{[(4-sulfamoylphenyl)methyl]amino}pyrido[2,3-b]pyrazin-6-yl)carbonimidate
    • Ethyl (3-methyl-8-((4-sulfamoylbenzyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate
    • ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate
    • LQJJEBLLSUQEKC-UHFFFAOYSA-N
    • Ethyl 8-([4-(aminosulfonyl)benzyl]amino)-3-methylpyrido[2,3-b]pyrazin-6-ylcarbamate #
    • DTXSID50943771
    • NSC107490
    • 21271-88-5
    • Inchi: InChI=1S/C18H20N6O4S/c1-3-28-18(25)24-15-8-14(16-17(23-15)22-11(2)9-21-16)20-10-12-4-6-13(7-5-12)29(19,26)27/h4-9H,3,10H2,1-2H3,(H2,19,26,27)(H2,20,22,23,24,25)
    • InChI-sleutel: LQJJEBLLSUQEKC-UHFFFAOYSA-N
    • LACHT: CCOC(=O)NC1=NC2=NC(=CN=C2C(=C1)NCC3=CC=C(C=C3)S(=O)(=O)N)C

Berekende eigenschappen

  • Exacte massa: 416.1269
  • Monoisotopische massa: 416.127
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 7
  • Complexiteit: 649
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.2
  • Topologisch pooloppervlak: 158Ų

Experimentele eigenschappen

  • Dichtheid: 1.463
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °Cat760mmHg
  • Brekindex: 1.676
  • PSA: 149.19
Aanbevolen leveranciers
上海贤鼎生物科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
上海贤鼎生物科技有限公司
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd